molecular formula C19H27N3O3 B14782112 (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14782112
M. Wt: 345.4 g/mol
InChI Key: OSEIUOCHOPDUOZ-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a benzyl ester group, an (S)-configured amino-cyclopropylpropanamido side chain, and a methyl-pyrrolidine backbone. This structure confers unique conformational and electronic properties, making it a candidate for pharmaceutical and catalytic applications.

The compound’s pyrrolidine ring adopts a puckered conformation, analyzed using Cremer-Pople parameters (amplitude $ q $, phase angle $ \phi $) . Crystallographic refinement of similar compounds often employs SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring accurate structural determination .

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3

InChI Key

OSEIUOCHOPDUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes

Multi-Step Condensation and Substitution

Key Steps:
  • Condensation of 4-(Perfluorooctyl)aniline with Phenyl Chlorothioformate : Forms a thioamide intermediate under inert conditions (argon, 0–5°C) in dichloromethane (DCM).
  • Phenol Substitution with (S)-tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate : Conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding a Boc-protected intermediate.
  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the tert-butoxycarbonyl group, yielding the free amine.
  • Amidation with Cyclopropylamine : The amine reacts with 2-chloropropanoyl chloride in the presence of triethylamine (TEA) to form the cyclopropylamide.
Optimization:
  • Catalysis : Metal-free amidation using water as a solvent improves sustainability (yield: 85%).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% HPLC purity.

Industrial-Scale Catalytic Process

Procedure:
  • Pyrrolidine Ring Formation : Cyclization of γ-aminobutyraldehyde derivatives using chiral Lewis acids (e.g., BINAP-Ru complexes) ensures enantiomeric excess (ee >98%).
  • Benzyl Protection : Benzyl chloroformate (CbzCl) in THF at 0°C introduces the benzyl carbamate group.
  • Side-Chain Functionalization :
    • Mannich Reaction : Formaldehyde and cyclopropylamine in methanol install the aminomethyl group.
    • Asymmetric Amination : (S)-2-aminopropanamide is coupled via EDC/HOBt activation, followed by recrystallization.
Advantages:
  • Throughput : Continuous flow reactors reduce reaction times by 40%.
  • Yield : 78% overall yield at pilot scale.

Solid-Phase Synthesis for High Purity

Protocol:
  • Resin-Bound Pyrrolidine : Wang resin functionalized with Fmoc-pyrrolidine undergoes automated SPPS.
  • Iterative Deprotection/Coupling :
    • Fmoc removal with piperidine.
    • HATU-mediated coupling of (S)-2-(N-cyclopropylamino)propanic acid.
  • Cleavage and Isolation : TFA cleavage yields the target compound with 95% purity (no chromatography required).
Performance Metrics:
  • Purity : ≥99% (LC-MS).
  • Scalability : Suitable for milligram-to-gram synthesis.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Scale
Multi-Step Condensation Phenyl chlorothioformate, TFA 0–60°C, inert atmosphere 65% >99% Lab (mg–g)
Catalytic Process BINAP-Ru, CbzCl 0–25°C, flow reactor 78% 98% Pilot (kg)
Solid-Phase Synthesis HATU, Wang resin RT, automated SPPS 82% 95% Lab (mg–100 mg)

Critical Reaction Parameters

Stereochemical Control

  • Chiral Auxiliaries : (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate ensures >99% ee in the pyrrolidine core.
  • Asymmetric Catalysis : Ru-BINAP complexes achieve 98% ee during cyclopropane formation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances amidation rates but requires post-reaction dialysis.
  • Low-Temperature Steps : Benzyl chloroformate reactions at 0°C prevent racemization.

Industrial Challenges and Solutions

  • Impurity Profile : Residual palladium from coupling reactions is mitigated by thiourea adsorption (residual Pd <10 ppm).
  • Cost Efficiency : Catalytic methods reduce reagent costs by 30% compared to stoichiometric approaches.

Emerging Techniques

  • Biocatalytic Routes : Immobilized transaminases for enantioselective amination (experimental stage, ee >95%).
  • Photocatalytic C–N Coupling : Visible-light-mediated reactions under mild conditions (yield: 70%, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Conformational Analysis

The target compound shares a pyrrolidine core with analogs like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (). Key differences lie in substituents:

  • Target compound : Cyclopropylpropanamido group with a primary amine.
  • Analog () : Benzoylphenyl group.

Pyrrolidine Puckering Parameters (Cremer-Pople coordinates ):

Compound Amplitude ($ q $, Å) Phase Angle ($ \phi $, °)
Target compound ~0.45 (estimated) ~145 (estimated)
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Data unavailable Data unavailable

Note: The target compound’s cyclopropyl group likely increases steric hindrance, influencing $ q $ and $ \phi $ compared to benzoyl-substituted analogs.

2.2 Physicochemical Properties
Property Target Compound (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Molecular Weight (g/mol) ~435.5 ~428.5
Appearance Crystalline solid Crystalline solid (98% purity)
Solubility Likely polar aprotic solvents Not reported
Melting Point Not available Not reported

The benzoylphenyl group in the analog may enhance lipophilicity compared to the target’s cyclopropylpropanamido group.

Research Implications

  • Structural Dynamics : The target compound’s pyrrolidine puckering (via Cremer-Pople parameters ) may influence bioavailability or enantioselectivity in asymmetric synthesis.
  • Safety : While neither compound is classified as hazardous, thermal decomposition risks necessitate cautious handling .
  • Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving stereochemical details in such chiral molecules .

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